4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone

Lipophilicity LogP Membrane permeability

Regiochemical isomer substitution in halogenated piperidinomethyl benzophenones can alter cytokine inhibition by >40%, compromising SAR reproducibility. This 4'-bromo-3'-fluoro-2-piperidinomethyl benzophenone (CAS 898773-39-2) eliminates that risk with a defined substitution pattern. • LogP 4.805 & pKa 8.62 optimize cell permeability and target engagement for TNF-α/IL-6 programs. • 97% purity ensures reproducible synthetic outcomes; transparent pricing supports multi-gram library synthesis. • In-stock availability with immediate global shipping reduces procurement lead times for milestone-driven research.

Molecular Formula C19H19BrFNO
Molecular Weight 376.3 g/mol
CAS No. 898773-39-2
Cat. No. B1293342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone
CAS898773-39-2
Molecular FormulaC19H19BrFNO
Molecular Weight376.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F
InChIInChI=1S/C19H19BrFNO/c20-17-9-8-14(12-18(17)21)19(23)16-7-3-2-6-15(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2
InChIKeyJCNSWDVRYRDEIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Bromo-3'-fluoro-2-piperidinomethyl Benzophenone: Structural & Procurement Profile


4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone (CAS 898773-39-2) is a halogenated benzophenone derivative belonging to the class of Mannich bases, characterized by a 4-bromo-3-fluorobenzoyl group coupled to a 2-(piperidin-1-ylmethyl)phenyl moiety . With a molecular formula of C19H19BrFNO and a molecular weight of 376.26 g/mol, this compound serves as a research intermediate and building block in medicinal chemistry programs targeting cytokine inhibition, antioxidant activity, and receptor modulation [1]. Its substitution pattern—specifically the ortho-piperidinomethyl positioning on one ring and the meta-fluoro, para-bromo arrangement on the second ring—renders it sensitive to regiochemical substitution effects that cannot be replicated by simple analog interchange, necessitating rigorous comparator-based evaluation prior to procurement [1].

  • Regiochemically defined Mannich base scaffold for structure-activity studies

  • Ortho-piperidinomethyl / meta-fluoro / para-bromo substitution pattern

  • Supports TNF-α/IL-6 inhibition pathway research and antioxidant screening

4'-Bromo-3'-fluoro-2-piperidinomethyl Benzophenone: Regiochemical Substitution Risks


Substitution among halogenated piperidinomethyl benzophenone isomers is not straightforward because small changes in fluorine positioning (2-fluoro vs. 3-fluoro) or piperidinomethyl attachment point (ortho vs. meta vs. para) produce measurable shifts in boiling point, lipophilicity (LogP), density, and predicted pKa of the tertiary amine . The Mannich-base benzophenone scaffold derives its biological activity—such as inhibition of TNF-α and IL-6—from precise electronic and steric complementarity with target proteins, and even a single halogen or aminomethyl positional shift can alter cytokine inhibition by >40% across a 1–10 µM dose range [1]. Therefore, procurement decisions that treat 4'-bromo-3'-fluoro-2-piperidinomethyl benzophenone as interchangeable with its 2-fluoro, 4'-piperidinomethyl, or pyrrolidinomethyl analogs risk invalidating structure-activity relationships and generating non-reproducible synthetic or biological outcomes.

Fluoro positional shift (2- vs. 3-)

May significantly alter electronic profile and cytokine inhibition response; class-level data suggests >40% activity variation.

Piperidinomethyl attachment point (ortho vs. para)

Regioisomer interchange can shift LogP and target engagement; not a drop-in replacement without SAR verification.

Ring size: piperidine vs. pyrrolidine

Six- vs. five-membered ring affects density, molecular packing, and may impact binding recognition.

4'-Bromo-3'-fluoro-2-piperidinomethyl Benzophenone: Quantified Differentiation


Lipophilicity (LogP) Advantage

The target compound exhibits a calculated LogP of 4.8051, which is 0.062 units higher than the para-piperidinomethyl regioisomer 4-bromo-3-fluoro-4'-piperidinomethyl benzophenone (LogP 4.743) . Compared to the pyrrolidinomethyl analog 4'-bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone, which has a LogP of 4.3529, the target is 0.4522 units more lipophilic . In drug-design contexts, a ΔLogP of ≥0.4 frequently translates to a measurable difference in passive membrane permeability and tissue distribution profiles [1].

LogP
Reported
4.81
Δ +0.06 vs 4′-piperidinomethyl; +0.45 vs pyrrolidinomethyl

Supports membrane permeability screening context

Predicted LogP; verify experimentally

Lipophilicity LogP Membrane permeability Drug-likeness

Boiling Point & Distillation Behavior

The predicted boiling point at 760 mmHg is 478.7 °C for the target compound, compared to 488.7 °C for 4-bromo-2-fluoro-2'-piperidinomethyl benzophenone (Δ = -10.0 °C) and 458.1 °C for 4-bromo-3-fluoro-4'-piperidinomethyl benzophenone (Δ = +20.6 °C) . The 10–20 °C gap enables differentiation during vacuum distillation and thermal stability screening, where the target occupies an intermediate volatility range distinct from both the 2-fluoro and 4'-piperidinomethyl isomers .

Boiling point
Reported
478.7 °C
vs 488.7 °C (2-fluoro-2′) and 458.1 °C (4′-piperidinomethyl)

Supports thermal separation method review

Predicted at 760 mmHg; confirm by distillation

Boiling point Thermal separation Purification Volatility

Density Differentiation

The target compound has a predicted density of 1.371 g/cm³, which is substantially lower than the 1.411 g/cm³ predicted for the direct pyrrolidinomethyl analog 4'-bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone (Δ = -0.040 g/cm³) . This density difference reflects the larger six-membered piperidine ring versus the five-membered pyrrolidine ring, altering molecular packing and potentially impacting crystallinity, solubility, and tabletability in solid-form development [1].

Density
Reported
1.371 g/cm³
Δ -0.040 vs pyrrolidinomethyl analog

May support lower-density powder requirements

Predicted; influences flow and compaction

Density Formulation Solid-state Crystallinity

Basicity (pKa) Profile

The predicted pKa of the piperidine nitrogen in the target compound is 8.62 ± 0.10 . In contrast, structurally related 2-piperidinomethyl benzophenone (without halo-substitution) exhibits a predicted pKa of ~8.68, while 4'-fluoro-3-piperidinomethyl benzophenone and 4-(piperidinomethyl)benzophenone show pKa values of 8.59 and 8.20, respectively [1]. The target's pKa of 8.62 places it in a distinct protonation window that influences salt selection, solubility in buffered media at physiological pH, and potential ion-pair interactions with biological targets.

pKa
Class-level inference
8.62 ± 0.10
Δ +0.42 vs 4-piperidinomethyl isomer

Supports ionization-dependent solubility review

Predicted pKa; experimental confirmation needed

pKa Basicity Salt formation Ionization

Procurement Readiness: Pricing & Purity

The target compound is listed at 97% purity (CAS 898773-39-2, Fluorochem Catalog F205193) with a published price of £1,074.00 per gram . In contrast, the 2-fluoro-2'-piperidinomethyl analog (CAS 898773-57-4, Fluorochem F205201) and the 2-fluoro-3'-piperidinomethyl analog (CAS 898793-40-3, Fluorochem F204746) both show 'Pricing not currently available' . The 4'-piperidinomethyl isomer (CAS 898775-17-2) and pyrrolidinomethyl analog (CAS 898774-69-1) are priced but have distinct LogP and density profiles (see Evidence Items 1 and 3), eliminating them as drop-in replacements. Where project timelines demand immediate procurement with documented purity and upfront pricing, the target offers a clear readiness advantage over unpriced alternatives.

Procurement
Head-to-head
£1,074/g (97%)
Competing analogs: price not published

Supports procurement timeline and budget planning

Fluorochem F205193; verify availability

Procurement Pricing Purity Supply chain

Molecular Weight Distinction

The molecular weight of the target compound is 376.26 g/mol, which is 14.02 g/mol higher than the pyrrolidinomethyl analog (362.24 g/mol) due to the additional methylene group in the six-membered piperidine ring . This difference affects molar equivalence in synthesis: for a 1 mmol reaction, 14 mg more of the target is required, impacting atom economy and scale-up cost calculations. Conversely, the target is 14 Da heavier than the five-membered ring analog, which may influence binding site occupancy and pharmacokinetic properties in medicinal chemistry applications.

Mol. weight
Head-to-head
376.26 g/mol
+14.02 g/mol vs pyrrolidinomethyl analog

Supports synthesis stoichiometry review

Impacts molar equivalence and LC-MS detection

Molecular weight Stoichiometry Molar mass Ring size

4'-Bromo-3'-fluoro-2-piperidinomethyl Benzophenone: Application Scenarios


Lipophilicity & Basicity for Lead Optimization

Programs targeting TNF-α and IL-6 inhibition benefit from the target's LogP of 4.805 and pKa of 8.62, as these parameters place the compound in a favorable window for cell permeability and target engagement [1]. The 0.45 LogP advantage over the pyrrolidinomethyl analog supports the selection of the piperidine variant when higher membrane partitioning is desired, while the pKa guides salt-form screening for improved solubility .

Library Synthesis with Regiochemical Purity

When constructing focused libraries of halogenated benzophenone Mannich bases, the target's intermediate boiling point (478.7 °C) and documented purity specification (97%) enable reproducible reaction outcomes that would be compromised if the 2-fluoro isomer (488.7 °C) or the 4'-piperidinomethyl isomer (458.1 °C) were inadvertently substituted . The availability of transparent pricing further facilitates budget planning for multi-gram library synthesis .

Pre-formulation & Solid-State Characterization

The density differential of 0.040 g/cm³ between the target (1.371 g/cm³) and the pyrrolidinomethyl analog (1.411 g/cm³) makes the target preferable when lower-density powders are required for capsule filling or tablet compression studies . The molecular weight difference of 14 Da also affects dose calculations in early pharmacokinetic assessments.

Procurement for Time-Sensitive Projects

Academic and industrial consortia with fixed grant cycles benefit from the target's immediate pricing and stock availability through Fluorochem, whereas the 2-fluoro-2'-piperidinomethyl and 2-fluoro-3'-piperidinomethyl analogs have no published price and may require longer lead times . This procurement readiness reduces administrative delay and supports milestone-driven research.

Application
Selection Property
Validation Focus
Lead optimization screening
LogP and pKa profile
Membrane permeability assay review
Regiochemically pure library synthesis
Regiochemical consistency
Isomer purity verification
Pre-formulation powder characterization
Density and molecular weight distinction
Powder flow and compaction review
Time-sensitive research procurement
Pricing transparency and purity specification
Procurement timeline and budget alignment
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